Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) is a complex iron compound with the molecular formula C20H22Cl2FFeN2P. It is known for its green to dark green powder or crystalline appearance . This compound is air and moisture sensitive, requiring storage under inert gas conditions .
Preparation Methods
The synthesis of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) typically involves the reaction of 8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline with an iron(II) chloride source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods are not widely documented, but laboratory synthesis is well-established.
Chemical Reactions Analysis
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the chlorine atoms are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) has several scientific research applications:
Chemistry: It is used as a catalyst in C-H borylation reactions, facilitating the formation of carbon-boron bonds.
Biology: The compound’s potential biological activity is under investigation, particularly its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in various industrial processes that require iron-based catalysts.
Mechanism of Action
The mechanism of action of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) involves its ability to coordinate with substrates and facilitate chemical transformations. The iron center acts as a catalytic site, enabling various reactions through electron transfer and coordination chemistry . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) include other iron-based catalysts with different ligands. For example:
Dichloro[8-(diphenylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II): Similar structure but with diphenylphosphino ligand.
Dichloro[8-(dimethylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II): Similar structure but with dimethylphosphino ligand. The uniqueness of Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II) lies in its specific ligand environment, which influences its catalytic properties and reactivity.
Properties
IUPAC Name |
dichloroiron;(5-fluoro-2-pyridin-2-ylquinolin-8-yl)-di(propan-2-yl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2P.2ClH.Fe/c1-13(2)24(14(3)4)19-11-9-16(21)15-8-10-18(23-20(15)19)17-7-5-6-12-22-17;;;/h5-14H,1-4H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAZXPAOJPDBEG-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C2C(=C(C=C1)F)C=CC(=N2)C3=CC=CC=N3)C(C)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2FFeN2P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.